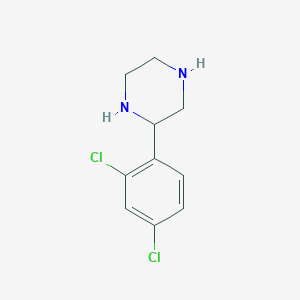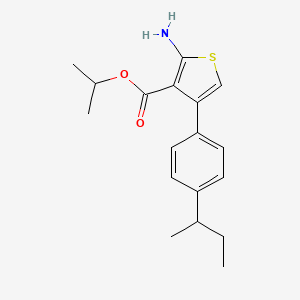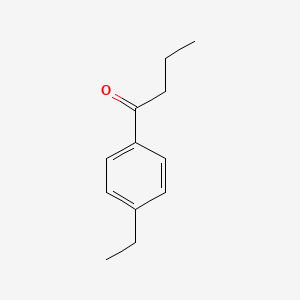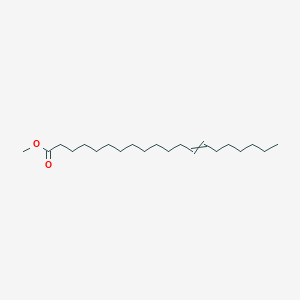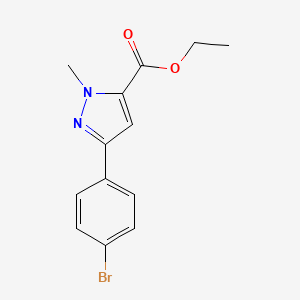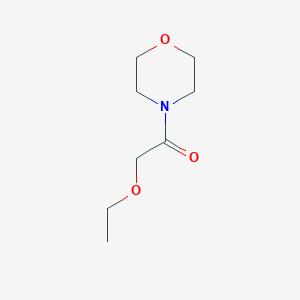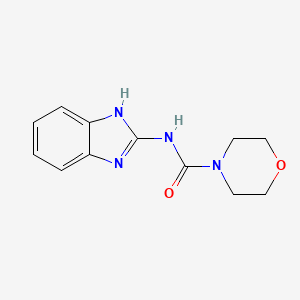
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
概要
説明
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate” are not available, thiazole derivatives are typically synthesized through the reaction of α-haloketones or α-haloaldehydes with thioamides .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactivity of “this compound” would depend on the exact positioning of its functional groups.科学的研究の応用
Synthesis and Chemical Modifications
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of various thiazole derivatives, which are key intermediates in the production of compounds with potential biological activities. For example, it has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating its role in developing agents against schistosomiasis (K. El-bayouki & W. Basyouni, 1988). Similarly, modifications of this compound have led to the creation of various esters and amides, showcasing its versatility in organic synthesis (V. V. Dovlatyan et al., 2004).
Biological Activities
The modifications of this compound have been extensively studied for their antimicrobial properties. Derivatives synthesized from this compound have shown antimicrobial activities against various strains of bacteria and fungi, providing insights into their potential as therapeutic agents (N. Desai, N. Bhatt, & S. Joshi, 2019). Furthermore, some derivatives have exhibited significant antitumor activity, highlighting the compound's importance in developing new anticancer agents (H. El-Subbagh, A. Abadi, & J. Lehmann, 1999).
Material Science Applications
In addition to its biological applications, this compound and its derivatives have been explored in material science, particularly as corrosion inhibitors. This highlights the compound's potential utility in industrial applications, such as in the protection of metals from corrosion, which is crucial for the longevity and durability of materials in various industries (P. Dohare et al., 2017).
作用機序
Safety and Hazards
将来の方向性
The study of thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, like “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate”, and studying their properties and potential applications.
特性
IUPAC Name |
ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKTVVCYGHPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
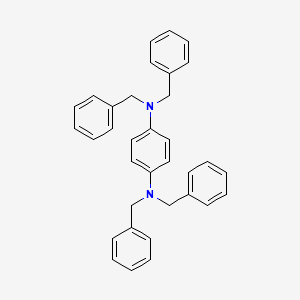


![3-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636250.png)
